molecular formula C20H25NO4 B12223923 2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid

2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid

Cat. No.: B12223923
M. Wt: 343.4 g/mol
InChI Key: QVPDZZBBSURWRM-UHFFFAOYSA-N
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Description

2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid is a complex organic compound that features both adamantane and phenoxyacetyl functional groups Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while phenoxyacetyl groups are often found in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further reacted with phenoxyacetyl chloride under basic conditions to introduce the phenoxyacetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.

    Reduction: The phenoxyacetyl group can be reduced to form phenoxyethyl derivatives.

    Substitution: Both the adamantane and phenoxyacetyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while reduction of the phenoxyacetyl group can yield phenoxyethyl derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Adamantanyl-2-(2-phenoxyacetylamino)acetic acid apart is its combination of the adamantane and phenoxyacetyl groups, which confer both stability and bioactivity

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

2-(1-adamantyl)-2-[(2-phenoxyacetyl)amino]acetic acid

InChI

InChI=1S/C20H25NO4/c22-17(12-25-16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,13-15,18H,6-12H2,(H,21,22)(H,23,24)

InChI Key

QVPDZZBBSURWRM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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